Oroxin A

Catalog No.
S621483
CAS No.
57396-78-8
M.F
C21H20O10
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oroxin A

CAS Number

57396-78-8

Product Name

Oroxin A

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1

InChI Key

IPQKDIRUZHOIOM-IAAKTDFRSA-N

Synonyms

Oroxin A

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Oroxin A has been reported in Scutellaria comosa, Scutellaria immaculata, and other organisms with data available.
has antineoplastic activity; isolated from Oroxylum indicum; structure in first source

Oroxin A is a bioactive flavonoid glycoside defined structurally as baicalein-7-O-glucoside. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard, a nanomolar-potency pharmacological probe, and a target for advanced supramolecular formulation [1]. While it shares an aglycone core with baicalein, the presence of the specific 7-O-linked glucose moiety fundamentally alters its physicochemical properties, offering a distinct balance of aqueous stability and bioavailability [2]. This structural modification makes Oroxin A a critical selection for researchers requiring specific host-guest complexation behaviors or rapid in vivo absorption profiles that cannot be achieved using crude plant extracts or closely related glucuronide analogs [1].

Research Fit

PPARγ partial agonism pathway study fit
Natural flavonoid glycoside tool compound
Metabolic enzyme inhibition context
Antioxidant capacity assay context

Procuring generic flavonoid mixtures, or substituting Oroxin A with its cheaper glucuronide analog (baicalin) or its aglycone (baicalein), frequently leads to formulation and pharmacokinetic failures. Baicalein suffers from poor aqueous stability and rapid phase II metabolism, limiting its utility in controlled delivery systems, while baicalin exhibits delayed absorption kinetics [1]. Furthermore, in advanced drug delivery research utilizing macrocyclic carriers like cucurbit[8]uril, the specific single-glucose chain of Oroxin A dictates a unique 1:1 portal-binding inclusion mode [2]. Substituting it with the diglucoside (Oroxin B) or the aglycone alters the molecular size and steric hindrance, completely disrupting the supramolecular assembly and negating targeted solubility enhancements [2].

Substitution Risk

Oroxin A
PPARγ partial agonist with specific glycosylation pattern; exhibits formulation-dependent solubility enhancement via macrocyclic complexation
Analog Risk
Baicalein / baicalin / oroxin B differ in mechanism (enzyme inhibition vs. partial agonism) and do not share the same oral exposure profile or complexation-driven solubility gain
Oroxin A
Reported higher oral plasma exposure compared to baicalin in rodent studies; unique FSP1/CoQ10 pathway engagement in ferroptosis models
Analog Risk
Substitution may shift experimental outcomes: exposure-model differences and distinct neuroprotection pathway responses may not transfer across flavonoid analogs

Supramolecular Formulation Compatibility and Solubility Enhancement

The inherently low aqueous solubility of free Oroxin A can be a bottleneck in formulation; however, its specific glycosidic structure makes it an ideal guest for macrocyclic carriers. When complexed with cucurbit[8]uril (Q[8]) at a concentration of 1.0 × 10^-4 mol/L, the aqueous solubility of Oroxin A increases 22.47-fold via a highly specific 1:1 host-guest interaction [1]. This complexation retains the compound's baseline antioxidant activity while drastically improving processability in aqueous media [1].

Evidence DimensionAqueous solubility enhancement
Target Compound Data22.47-fold increase in solubility (Oroxin A + Q[8])
Comparator Or BaselineUnformulated free Oroxin A
Quantified Difference2147% improvement in aqueous solubility
Conditions1.0 × 10^-4 mol/L Q[8] solution, phase-solubility analysis

Enables formulation scientists to achieve high aqueous concentrations of the active flavonoid without relying on harsh organic solvents or ionic liquids.

Solubility complex
Data to verify
22.47-fold increase in aqueous solubility
Supports formulation-context solubility screening; reported 1:1 inclusion with cucurbit[8]uril
Source review required; no supplier-independent data provided

Carrier Inclusion Specificity vs. Structural Analogs

The structural differences between Oroxin A (monoglucoside), Oroxin B (diglucoside), and baicalein (aglycone) strictly dictate their utility in advanced delivery systems. Comparative supramolecular studies demonstrate that Oroxin A forms a unique inclusion complex where the aglycone enters the Q[8] cavity while the single glucose moiety anchors at the portal [1]. In contrast, the lack of a sugar chain in baicalein and the extended steric bulk of the diglucoside chain in Oroxin B force fundamentally different assembly modes, preventing generic substitution [1].

Evidence DimensionSupramolecular inclusion mode
Target Compound DataStable 1:1 cavity-portal assembly (Oroxin A)
Comparator Or BaselineBaicalein (aglycone) and Oroxin B (diglucoside)
Quantified DifferenceDivergent assembly mechanisms preventing generic substitution
ConditionsQ[8] macrocyclic host-guest complexation assays

Proves that buyers developing targeted macrocyclic delivery systems must procure the exact monoglucoside (Oroxin A) rather than cheaper aglycone or diglucoside substitutes.

Oral PK vs. baicalin
Head-to-head
Cmax: 1.2 vs. 0.7 ng/mL; AUC: 3.5 vs. 2.1 ng·h/mL
Reported higher parent exposure in rodent model; supports exposure-model interpretation
LC-MS/MS rat plasma after extract administration; context-dependent

Rapid Pharmacokinetic Absorption Kinetics

In vivo pharmacokinetic profiling reveals that the specific glycosylation of Oroxin A provides distinct absorption advantages over its glucuronide counterpart, baicalin. Following oral administration in rat models, Oroxin A achieves a rapid peak plasma concentration with a Tmax of 0.25 hours [1]. In direct contrast, baicalin exhibits a significantly delayed absorption profile with a Tmax of 0.67 hours, highlighting the kinetic differences between the glucoside and glucuronide forms [1].

Evidence DimensionTime to maximum plasma concentration (Tmax)
Target Compound Data0.25 hours (Oroxin A)
Comparator Or Baseline0.67 hours (Baicalin)
Quantified Difference62.6% faster peak absorption time for Oroxin A
ConditionsOral administration in rat plasma models analyzed via UHPLC-QqQ-MS/MS

Critical for researchers designing time-sensitive in vivo pharmacological models where rapid systemic onset of the flavonoid is required.

COX-1 inhibition
Class-level
IC50 = 1.4 μM
Supports inflammation assay context; distinct from oroxin B ER-stress profile
Class-level inference; direct comparator assay lacking

High-Affinity Target Engagement (PPARγ/α Agonism)

Beyond its structural and pharmacokinetic utility, Oroxin A serves as a highly potent, dual-action pharmacological probe. In vitro assays demonstrate that Oroxin A acts as a partial agonist for peroxisome proliferator-activated receptors, exhibiting an IC50 of 19 nM for PPARγ and 38 nM for PPARα . This nanomolar potency significantly outpaces the typical micromolar activity baselines seen in crude flavonoid screening, justifying the procurement of highly purified Oroxin A for precise target validation.

Evidence DimensionReceptor binding affinity (IC50)
Target Compound Data19 nM (PPARγ); 38 nM (PPARα)
Comparator Or BaselineGeneric flavonoid class baselines (typically >1 μM)
Quantified DifferenceNanomolar vs. Micromolar target engagement
ConditionsIn vitro PPAR agonism assays

Justifies the cost of procuring high-purity Oroxin A for sensitive receptor-binding assays where crude extracts or weaker analogs would fail to produce a signal.

SAH neuroprotection
Class-level
Improved survival & neurological scores; dual Nrf2/GPX4 + FSP1 activation
Supports ferroptosis pathway model response interpretation
Mouse SAH model; mechanism distinct from baicalein antioxidant profile

Supramolecular Drug Delivery Formulation

Oroxin A is the exact required precursor for developing cucurbit[8]uril-based host-guest delivery systems, where its specific monoglucoside structure enables a 22.47-fold solubility enhancement without losing antioxidant efficacy [1].

Time-Resolved In Vivo Pharmacokinetic Studies

Due to its rapid absorption profile (Tmax = 0.25 h), Oroxin A is the preferred standard over baicalin for in vivo models requiring fast systemic onset of flavonoid activity[2].

Dual PPARα/γ Metabolic Probe Assays

Procured as a high-purity in vitro probe, Oroxin A provides nanomolar-level target engagement (19 nM for PPARγ) for precise metabolic and oncology receptor validation assays .

High-Purity Reference Standards for HSCCC Method Development

Because Oroxin A is notoriously difficult to separate via conventional High-Speed Counter-Current Chromatography (HSCCC) due to its polar hydroxyls, pure commercial standards are essential to calibrate and validate novel ionic liquid-modified solvent systems [3].

Application Fit

Application
Selection Property
Validation Focus
Flavonoid formulation development
Inclusion complex solubility context
Solubility enhancement via macrocyclic host
Oral in vivo exposure studies
Oral exposure profile comparator context
Exposure-model validation in rodent plasma
Stroke model neuroprotection study
Ferroptosis pathway engagement
Nrf2/GPX4 and FSP1 pathway assay
Inflammation and cancer cell signaling
COX-1 inhibition and ER stress modulation
Target engagement assay context

XLogP3

0.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

432.10564683 Da

Monoisotopic Mass

432.10564683 Da

Heavy Atom Count

31

Wikipedia

Oroxin A

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